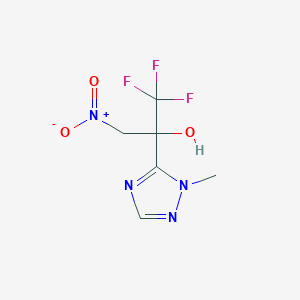
1,1,1-trifluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)-3-nitropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)-3-nitropropan-2-ol is a fluorinated nitro compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound features a trifluoromethyl group, a nitro group, and a 1-methyl-1H-1,2,4-triazol-5-yl moiety, making it a versatile candidate for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-trifluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)-3-nitropropan-2-ol typically involves multiple steps, starting with the preparation of the trifluoromethylated precursor. One common approach is the trifluoromethylation of a suitable nitro compound followed by the introduction of the 1-methyl-1H-1,2,4-triazol-5-yl group. Reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve cost-effective and scalable processes. Continuous flow chemistry and advanced catalytic systems are often employed to enhance the efficiency and selectivity of the reactions. Additionally, purification techniques such as recrystallization, distillation, and chromatography are used to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1-Trifluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)-3-nitropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitrate esters or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine, leading to the formation of amines or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Nitrate esters, nitroso compounds, and other oxidized derivatives.
Reduction Products: Amines, amides, and other reduced derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1-Trifluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)-3-nitropropan-2-ol has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of advanced materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mécanisme D'action
The mechanism by which 1,1,1-trifluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)-3-nitropropan-2-ol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo reduction within the cell, generating reactive intermediates that can interact with biological targets. The 1-methyl-1H-1,2,4-triazol-5-yl moiety may bind to specific enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-2-(1-methyl-1H-1,2,4-triazol-5-yl)-3-nitropropan-2-ol is unique due to its combination of trifluoromethyl, nitro, and triazole groups. Similar compounds include:
1,1,1-Trifluoro-2-methylpropan-2-ol: Lacks the nitro and triazole groups, resulting in different chemical and biological properties.
2-(1-Methyl-1H-1,2,4-triazol-5-yl)-3-nitropropan-2-ol: Lacks the trifluoromethyl group, leading to variations in reactivity and solubility.
Trifluoromethylated nitro compounds: Similar in having trifluoromethyl and nitro groups but differ in the presence of the triazole moiety.
These differences highlight the unique chemical and biological properties of this compound, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
1,1,1-trifluoro-2-(2-methyl-1,2,4-triazol-3-yl)-3-nitropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4O3/c1-12-4(10-3-11-12)5(14,2-13(15)16)6(7,8)9/h3,14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCPUXSKNXRESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C(C[N+](=O)[O-])(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2,6-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B2886559.png)




![N-[2-(2-Oxopiperidin-1-yl)propyl]but-2-ynamide](/img/structure/B2886567.png)


![2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2886575.png)

![1-{[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2886579.png)
![4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline](/img/structure/B2886580.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2886581.png)

